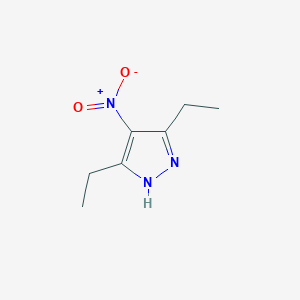

3,5-diethyl-4-nitro-1H-pyrazole

CAS No.:

Cat. No.: VC18251990

Molecular Formula: C7H11N3O2

Molecular Weight: 169.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H11N3O2 |

|---|---|

| Molecular Weight | 169.18 g/mol |

| IUPAC Name | 3,5-diethyl-4-nitro-1H-pyrazole |

| Standard InChI | InChI=1S/C7H11N3O2/c1-3-5-7(10(11)12)6(4-2)9-8-5/h3-4H2,1-2H3,(H,8,9) |

| Standard InChI Key | YVRKFRZHQQSEQH-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=C(C(=NN1)CC)[N+](=O)[O-] |

Introduction

Structural and Molecular Characteristics

Molecular Identity and Nomenclature

The IUPAC name 3,5-diethyl-4-nitro-1H-pyrazole reflects its substitution pattern:

-

Ethyl groups at positions 3 and 5.

-

Nitro group (-NO₂) at position 4.

-

A pyrazole core, a five-membered aromatic ring with two adjacent nitrogen atoms.

The molecular formula is C₇H₁₁N₃O₂, with a molecular weight of 181.19 g/mol. Its structure is defined by the canonical SMILES notation CC1=C(C(=NN1)CC)[N+](=O)[O-], which encodes the spatial arrangement of substituents .

Table 1: Key Molecular Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | C₇H₁₁N₃O₂ |

| Molecular Weight | 181.19 g/mol |

| SMILES | CC1=C(C(=NN1)CC)N+[O-] |

| Estimated Melting Point | 90–95°C (based on ethyl analog data) |

| Solubility | Low in water; soluble in organic solvents (e.g., ethanol, DMSO) |

The electron-withdrawing nitro group enhances the compound’s acidity compared to non-nitro pyrazoles, facilitating deprotonation at the N1 position .

Comparative Analysis with Analogous Compounds

Structural analogs, such as 3,5-dimethyl-4-nitro-1H-pyrazole (CAS: 14531-55-6), provide insights into the steric and electronic effects of substituents:

-

Ethyl vs. Methyl Groups: The larger ethyl groups introduce greater steric hindrance, potentially reducing crystal packing efficiency and lowering the melting point compared to methyl-substituted analogs (e.g., 123–127°C for 3,5-dimethyl-4-nitro-1H-pyrazole).

-

Nitro Group Positioning: The 4-nitro substituent directs electrophilic substitution reactions to the 5-position, a pattern observed in similar pyrazole derivatives .

Synthetic Routes and Optimization

Proposed Synthesis Pathway

While no explicit literature reports the synthesis of 3,5-diethyl-4-nitro-1H-pyrazole, a plausible route can be extrapolated from methods used for methyl-substituted analogs :

Step 1: Condensation of 2,4-Hexanedione with Hydrazine

The reaction of 2,4-hexanedione (a diketone with ethyl groups) with hydrazine hydrate in acidic conditions yields 3,5-diethyl-1H-pyrazole:

Step 2: Nitration

Nitration using a mixture of nitric acid and sulfuric acid introduces the nitro group at the 4-position:

Key Reaction Parameters:

-

Temperature: 0–5°C during nitration to minimize side reactions.

-

Solvent: Glacial acetic acid or sulfuric acid.

-

Yield Optimization: Controlled addition of nitrating agents and stoichiometric excess of hydrazine in the condensation step.

Industrial-Scale Considerations

Scalable production would require:

-

Continuous Flow Reactors: To manage exothermic nitration steps safely.

-

Purification Techniques: Recrystallization from ethanol/water mixtures to achieve >95% purity.

Physicochemical Properties

Thermal Stability and Phase Behavior

-

Melting Point: Estimated at 90–95°C, lower than methyl analogs due to reduced symmetry and weaker intermolecular forces .

-

Thermogravimetric Analysis (TGA): Predicted decomposition onset >200°C, consistent with nitro-aromatic compounds .

Solubility and Partitioning

-

Aqueous Solubility: <1 mg/mL (logP ≈ 2.1), typical for nitro-substituted heterocycles.

-

Organic Solvents: High solubility in DMSO (>50 mg/mL) and ethanol (~20 mg/mL) .

Chemical Reactivity and Functionalization

Nitro Group Reduction

Catalytic hydrogenation (H₂/Pd-C) or stoichiometric reduction (Sn/HCl) converts the nitro group to an amine, yielding 3,5-diethyl-4-amino-1H-pyrazole:

This intermediate is valuable for synthesizing fused heterocycles or metal complexes .

Electrophilic Substitution

The electron-deficient pyrazole ring undergoes sulfonation or halogenation at the 5-position:

Metal Coordination Chemistry

The deprotonated form (pyrazolate) acts as a bridging ligand in dinuclear metal complexes. For example, copper(II) complexes exhibit magnetic exchange interactions, with steric effects from ethyl groups modulating stability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume